molecular formula C9H8BrNO4 B1595206 Methyl 2-bromo-2-(4-nitrophenyl)acetate CAS No. 85259-33-2

Methyl 2-bromo-2-(4-nitrophenyl)acetate

Cat. No.: B1595206
CAS No.: 85259-33-2
M. Wt: 274.07 g/mol
InChI Key: IEEQWVANVDVFFN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C9H8BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-2-(4-nitrophenyl)acetate typically involves the bromination of methyl 2-(4-nitrophenyl)acetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can also undergo oxidation reactions where the acetate group is oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of derivatives like methyl 2-azido-2-(4-nitrophenyl)acetate.

    Reduction: Formation of methyl 2-bromo-2-(4-aminophenyl)acetate.

    Oxidation: Formation of 2-bromo-2-(4-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl 2-bromo-2-(4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-nitrophenyl)acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the acetate group.

Comparison with Similar Compounds

    Methyl 2-chloro-2-(4-nitrophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-bromo-2-(4-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-bromo-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: Methyl 2-bromo-2-(4-nitrophenyl)acetate is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.

Properties

IUPAC Name

methyl 2-bromo-2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQWVANVDVFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301358
Record name methyl 2-bromo-2-(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85259-33-2
Record name 85259-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-2-(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 1 (10.6 g, 54.1 mmol), carbon tetrachloride (120 mL), N-bromosuccinimide (10.7 g, 59.9 mmol) and azobisisobutylonitrile (275 mg, 1.67 mmol), and the reaction mixture was heated at reflux for 18 h. After this time the reaction was cooled to room temperature and poured into heptane (120 mL). The resulting suspension was filtered and the filter cake washed with heptane (40 mL). The filtrate was concentrated under reduced pressure and the resulting residue was subjected to flash chromatography to afford 2 in 72% yield (10.7 g) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 8.23 (d, 2H, J=9 Hz), 7.74 (d, 2H, J=9.0 Hz), 5.40 (s, 1H), 3.82 (s, 3H); MS (ESI−) m/z 272 (M−H). Reference: Tetrahedron 2002, 58, 10113.
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10.6 g
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reactant
Reaction Step One
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120 mL
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10.7 g
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275 mg
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120 mL
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Synthesis routes and methods III

Procedure details

(4-Nitro-phenyl)-acetic acid methyl ester (500 mg, 2.56 mmol) was dissolved in carbon tetrachloride (6.00 mL) and N-bromosuccinimide (502 mg, 2.82 mmol) was added followed by 2,2′-azo-bis-isobutyronitrile (12.6 mg, 0.0768 mmol). The reaction was heated at 74° C. overnight. The reaction was then cooled to room temperature and poured into heptane (25 mL). The resulting suspension was filtered and the filter cake washed with heptane (15 mL). The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography using a gradient of 0-25% EtOAc/hex as the eluting solvent to obtain bromo-(4-nitro-phenyl)-acetic acid methyl ester as a clear-colorless oil (547 mg, 78%). LCMS (m/e) 274 (M+H); 1H-NMR (CDCl3, 400 MHz) δ 8.23 (d, 2H, J=8.6 Hz), 7.73 (d, 2H, J=8.6 Hz), 5.40 (s, 1H), 3.82 (s, 3H).
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500 mg
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6 mL
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502 mg
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25 mL
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12.6 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-bromo-2-(4-nitrophenyl)acetate
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Methyl 2-bromo-2-(4-nitrophenyl)acetate

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